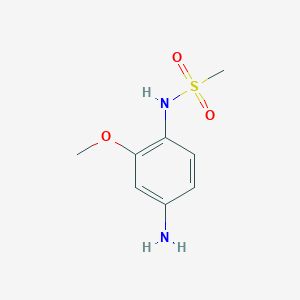

N-(4-amino-2-methoxyphenyl)methanesulfonamide

Description

BenchChem offers high-quality N-(4-amino-2-methoxyphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-methoxyphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-5-6(9)3-4-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSJTNMFJVBKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482627 | |

| Record name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57164-99-5 | |

| Record name | N-(4-Amino-2-methoxyphenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57164-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The described synthetic pathway is a robust, multi-step process commencing from readily available starting materials. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering a detailed rationale behind the experimental choices and methodologies.

Introduction

N-(4-amino-2-methoxyphenyl)methanesulfonamide and its derivatives are significant scaffolds in medicinal chemistry. The strategic placement of the methoxy, amino, and methanesulfonamide groups on the phenyl ring provides a versatile platform for the synthesis of targeted therapeutic agents. A reliable and scalable synthetic route is therefore crucial for advancing research and development in this area. This guide details a well-established pathway involving the initial preparation of a key nitro-aromatic intermediate, followed by sulfonylation and a final reduction step.

Overall Synthetic Strategy

The synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide is most effectively achieved through a three-stage process. The initial stage focuses on the regioselective nitration of a protected aniline derivative. This is followed by the introduction of the methanesulfonyl group. The final stage involves the selective reduction of the nitro group to the desired amine.

Caption: Overall workflow for the synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide.

Part 1: Synthesis of the Key Intermediate: 2-Methoxy-4-nitroaniline

The synthesis of the crucial intermediate, 2-methoxy-4-nitroaniline, is a well-documented three-step process starting from 2-methoxyaniline.[1] This initial sequence is critical for ensuring the correct regiochemistry of the final product.

Step 1.1: Acetylation of 2-Methoxyaniline

To prevent oxidation and control the regioselectivity of the subsequent nitration step, the amino group of 2-methoxyaniline is first protected as an acetamide. Acetic acid is an economical and effective acetylating agent for this transformation.[1]

Reaction:

Experimental Protocol:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation setup, charge 123.2 g (1.0 mol) of 2-methoxyaniline and 150 g (2.5 mol) of acetic acid.[1]

-

Heat the reaction mixture to 115°C.[1]

-

Continuously remove the water generated during the reaction by distillation to drive the equilibrium towards product formation.[1]

-

Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 6 hours.[1]

-

The resulting acetic acid solution of N-(2-methoxyphenyl)acetamide is used directly in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxyaniline | [1] |

| Reagent | Acetic Acid | [1] |

| Temperature | 115°C | [1] |

| Reaction Time | ~6 hours | [1] |

Step 1.2: Nitration of N-(2-methoxyphenyl)acetamide

The introduction of the nitro group is achieved through electrophilic aromatic substitution using fuming nitric acid. The acetamido and methoxy groups are ortho-, para-directing, leading to the desired 4-nitro product. Careful temperature control is paramount to minimize the formation of undesired isomers.[2]

Reaction:

Experimental Protocol:

-

Cool the acetic acid solution of N-(2-methoxyphenyl)acetamide from the previous step to 0-10°C in an ice bath.[2]

-

Slowly add 77.2 g (1.3 mol) of fuming nitric acid dropwise over 1 hour, ensuring the reaction temperature is maintained between 0-10°C.[2]

-

After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours.[2]

-

Monitor the reaction by GC to confirm the consumption of the starting material.

-

Upon completion, add 100 g of deionized water to the reaction mixture and allow it to stand for 30 minutes.[2]

-

Filter the precipitated solid, which is the crude N-(2-methoxy-4-nitrophenyl)acetamide.

| Parameter | Value | Reference |

| Starting Material | N-(2-methoxyphenyl)acetamide | [2] |

| Reagent | Fuming Nitric Acid | [2] |

| Temperature | 0-10°C | [2] |

| Reaction Time | ~3 hours | [2] |

Step 1.3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide

The final step in the synthesis of the key intermediate is the deprotection of the amino group via alkaline hydrolysis.

Reaction:

Experimental Protocol:

-

To the crude N-(2-methoxy-4-nitrophenyl)acetamide from the previous step, add 200 g of water and 48.0 g (1.2 mol) of sodium hydroxide.[3]

-

Heat the mixture to 100°C and maintain this temperature for 2 hours with stirring.[3]

-

Monitor the reaction by GC until the starting material is completely consumed.[3]

-

Cool the reaction mixture to 0-5°C to precipitate the product.[3]

-

Filter the solid, wash it with 300 mL of deionized water, and dry at 80°C to a constant weight to obtain 2-methoxy-4-nitroaniline.[3]

| Parameter | Value | Reference |

| Starting Material | N-(2-methoxy-4-nitrophenyl)acetamide | [3] |

| Reagent | Sodium Hydroxide | [3] |

| Temperature | 100°C | [3] |

| Reaction Time | ~2 hours | [3] |

| Typical Yield | ~95% | [2] |

| Purity (GC) | >99% | [2] |

Part 2: Synthesis of N-(2-methoxy-4-nitrophenyl)methanesulfonamide

With the key intermediate in hand, the next stage involves the introduction of the methanesulfonyl group. This is achieved by reacting 2-methoxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base.

Caption: Reaction scheme for the sulfonylation of 2-methoxy-4-nitroaniline.

Step 2.1: Sulfonylation of 2-Methoxy-4-nitroaniline

The reaction of the primary amine with methanesulfonyl chloride forms the sulfonamide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction.[4]

Reaction:

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-methoxy-4-nitroaniline (1.0 eq.) in dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirring solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.[4]

-

Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a hexanes:ethyl acetate gradient to yield N-(2-methoxy-4-nitrophenyl)methanesulfonamide as a solid.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-4-nitroaniline | [4] |

| Reagent | Methanesulfonyl Chloride | [4] |

| Base | Triethylamine | [4] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [4] |

| Solvent | Dichloromethane | [4] |

| Temperature | 0°C to room temperature | [4] |

| Typical Yield | ~90% (crude) | [4] |

Part 3: Reduction to N-(4-amino-2-methoxyphenyl)methanesulfonamide

The final step in the synthesis is the selective reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation using Raney Nickel is a highly effective and widely used method for this transformation due to its high efficiency and selectivity.[5][6]

Caption: Catalytic hydrogenation for the reduction of the nitro group.

Step 3.1: Catalytic Hydrogenation with Raney Nickel

Raney Nickel is a spongy, highly active form of nickel that is particularly effective for the hydrogenation of nitro groups.[7] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.

Reaction:

Experimental Protocol:

-

In a hydrogenation vessel, suspend N-(2-methoxy-4-nitrophenyl)methanesulfonamide (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of Raney Nickel (5-10% by weight of the substrate) to the suspension. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry in water or the reaction solvent.[5]

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper may be pyrophoric; keep it wet with solvent until it can be safely quenched.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)methanesulfonamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

| Parameter | Value | Reference |

| Starting Material | N-(2-methoxy-4-nitrophenyl)methanesulfonamide | - |

| Catalyst | Raney Nickel | [5][7] |

| Reagent | Hydrogen Gas | [7] |

| Solvent | Ethanol or Methanol | - |

| Temperature | Room Temperature | - |

| Pressure | ~50 psi | - |

Characterization and Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

| Compound | Molecular Formula | Molecular Weight | Typical Appearance | Melting Point (°C) |

| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | Yellow solid | 140-142 |

| N-(2-methoxy-4-nitrophenyl)methanesulfonamide | C₈H₁₀N₂O₅S | 246.24 | Solid | - |

| N-(4-amino-2-methoxyphenyl)methanesulfonamide | C₈H₁₂N₂O₃S | 216.26 | Solid | - |

(Note: Melting point for intermediates and final product may vary based on purity and crystalline form.)

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of explosive byproducts.

-

Raney Nickel: Activated Raney Nickel is pyrophoric and must be handled with extreme care in an inert atmosphere or as a slurry.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N-(4-amino-2-methoxyphenyl)methanesulfonamide. By carefully controlling the reaction conditions at each step, researchers can obtain the target compound in good yield and high purity, facilitating its use in further synthetic applications and drug discovery programs. The self-validating nature of the described protocols, with clear monitoring and purification steps, ensures the integrity of the final product.

References

-

Zia-ur-Rehman, M., et al. (2012). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2490. Available at: [Link]

-

Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. Available at: [Link]

-

American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]

-

Jadhav, S. D., et al. (2014). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate. Available at: [Link]

-

Various Authors. (2017). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. Available at: [Link]

-

Wikipedia. Raney nickel. Available at: [Link]

- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

Patsnap. Preparation method of 2-methoxy-4-nitroaniline - Eureka. Available at: [Link]

-

Wikipedia. 2-Methoxy-4-nitroaniline. Available at: [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Available at: [Link]

-

PubChem. 2-Methoxy-4-nitroaniline. Available at: [Link]

-

BindingDB. PrimarySearch_ki. Available at: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Al-Azab, F., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]

-

Haneishi, T., et al. (1973). Isolation and characterization of the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid from Pseudomonas aeruginosa grown on n-paraffin. PubMed. Available at: [Link]

-

On-Uma, P., et al. (2012). Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species. ResearchGate. Available at: [Link]

-

Hagiwara, H., et al. (1985). Purification and characterization of aminopeptidase N from human plasma. PubMed. Available at: [Link]

-

Ton-That, H., et al. (1999). Purification and characterization of sortase, the transpeptidase that cleaves surface proteins of Staphylococcus aureus at the LPXTG motif. PubMed. Available at: [Link]

Sources

- 1. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 6. acs.org [acs.org]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

"N-(4-amino-2-methoxyphenyl)methanesulfonamide chemical properties"

An In-depth Technical Guide to N-(4-amino-2-methoxyphenyl)methanesulfonamide: Properties, Synthesis, and Biological Potential

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is continually evolving, with sulfonamide derivatives remaining a cornerstone of drug discovery due to their versatile biological activities.[1][2] This guide delves into the chemical and biological profile of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a specific aromatic sulfonamide. Due to the limited availability of direct experimental data for this particular isomer, this document synthesizes known information with data from closely related analogues, most notably its 3-methoxy isomer, to provide a comprehensive and predictive overview for researchers and drug development professionals. This approach, grounded in established structure-activity relationships, aims to illuminate the compound's potential and guide future research.

Core Molecular Identity and Physicochemical Properties

N-(4-amino-2-methoxyphenyl)methanesulfonamide belongs to the class of aromatic sulfonamides, characterized by a methanesulfonamide group attached to an aniline derivative. The precise arrangement of the amino and methoxy groups on the phenyl ring is critical to its chemical behavior and biological interactions.

Table 1: Chemical and Physical Properties of N-(4-amino-2-methoxyphenyl)methanesulfonamide and Related Isomers

| Property | Value for N-(4-amino-2-methoxyphenyl)methanesulfonamide | Value for N-(4-amino-3-methoxyphenyl)methanesulfonamide | Source(s) |

| IUPAC Name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | N-(4-amino-3-methoxyphenyl)methanesulfonamide | [3] |

| Synonyms | 2-Methoxy-4-(methylsulfonamido)aniline | 4-Methanesulphonamido-2-methoxyaniline | [3] |

| CAS Number | Not definitively assigned in public databases | 57165-06-7 | [3][4] |

| Molecular Formula | C8H12N2O3S | C8H12N2O3S | [3][4] |

| Molecular Weight | 216.26 g/mol | 216.26 g/mol | [3][4] |

| Predicted XLogP3 | 0.2 | 0.2 | [3] |

| Hydrogen Bond Donors | 2 | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | 4 | [3] |

Note: The absence of a specific CAS number for the 2-methoxy isomer underscores its status as a less-common research chemical compared to its 3-methoxy counterpart.

The low predicted XLogP3 value suggests that N-(4-amino-2-methoxyphenyl)methanesulfonamide is likely to have moderate aqueous solubility, a favorable property for bioavailability. The presence of both hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the oxygen atoms of the methoxy and sulfonyl groups) governs its potential for intermolecular interactions with biological targets.

Synthesis of Aromatic Methanesulfonamides

The synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide, while not explicitly detailed in the reviewed literature, can be logically inferred from established protocols for its isomers and related sulfonamides. A common and efficient strategy involves a multi-step process starting from a commercially available substituted nitroaniline.

Generalized Synthetic Pathway

The synthesis typically proceeds via two key transformations: sulfonylation of an amino group and reduction of a nitro group. The order of these steps can be varied, but the following pathway is a plausible and widely used approach.

Caption: A plausible synthetic workflow for N-(4-amino-2-methoxyphenyl)methanesulfonamide.

Experimental Protocol (Hypothetical, based on related compounds)

The following protocol is a representative, non-validated procedure based on the synthesis of similar compounds.[5]

Step 1: Synthesis of N-(2-Methoxy-4-nitrophenyl)methanesulfonamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-4-nitroaniline in a suitable solvent such as pyridine or dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. If using an organic solvent, separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove pyridine, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-(4-amino-2-methoxyphenyl)methanesulfonamide

-

Reaction Setup: Dissolve the N-(2-methoxy-4-nitrophenyl)methanesulfonamide intermediate in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).

-

Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of pyridine in the sulfonylation step acts as both a solvent and a base to neutralize the HCl byproduct. The reduction of the nitro group is a standard and high-yielding transformation, with catalytic hydrogenation being a clean method that avoids the use of stoichiometric metal reductants.

Biological Activity and Potential Applications

Antimicrobial Potential

The sulfonamide moiety is famously associated with antimicrobial activity through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Sources

- 1. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 2. N-{4-[(4-METHOXY-4-METHYLPENTAN-2-YL)AMINO]-2-METHYLPHENYL}METHANESULFONAMIDE CAS#: [m.chemicalbook.com]

- 3. N-(4-amino-3-methoxyphenyl)methanesulfonamide | C8H12N2O3S | CID 290500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

"CAS number 57164-99-5 physicochemical data"

An In-depth Technical Guide to the Physicochemical Properties of 4-Anilino-1-benzylpiperidine (CAS No. 1155-56-2)

Introduction

4-Anilino-1-benzylpiperidine, also known by its CAS Number 1155-56-2, is a significant chemical compound within the domain of pharmaceutical sciences. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the preparation of fentanyl derivatives[1][2][3]. Its role extends to being an analytical reference standard for opioids, making it indispensable for forensic and research applications[4]. This guide provides a comprehensive overview of the physicochemical data for 4-Anilino-1-benzylpiperidine, tailored for researchers, scientists, and professionals in drug development.

It is important to note that while the initial query referenced CAS number 57164-99-5, the widely recognized and documented identifier for 4-Anilino-1-benzylpiperidine in scientific literature and commercial databases is 1155-56-2 . This document will proceed using the latter, more established CAS number.

Chemical Identity and Structural Information

The fundamental identity of a compound is established by its structure and nomenclature. 4-Anilino-1-benzylpiperidine is structurally characterized by a piperidine ring substituted with an aniline group at the 4-position and a benzyl group at the 1-position.

Sources

"mechanism of action of N-(4-amino-2-methoxyphenyl)methanesulfonamide"

An In-depth Technical Guide on the Putative Mechanism of Action of N-(4-amino-2-methoxyphenyl)methanesulfonamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(4-amino-2-methoxyphenyl)methanesulfonamide is a synthetic organic compound featuring a core structure amenable to a range of biological activities. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a methanesulfonamide group and a substituted aniline—are present in numerous pharmacologically active agents. This technical guide proposes a putative mechanism of action for N-(4-amino-2-methoxyphenyl)methanesulfonamide, centering on selective cyclooxygenase-2 (COX-2) inhibition. We will dissect the chemical architecture, draw parallels from structurally related compounds, and present a comprehensive, field-proven experimental workflow to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical methodologies required to investigate this compound's therapeutic potential.

Introduction and Structural Analysis

N-(4-amino-2-methoxyphenyl)methanesulfonamide is a small molecule with distinct functional groups that inform its potential pharmacological profile. The methanesulfonamide moiety is a well-established pharmacophore found in a variety of approved drugs.[1][2][3] The substituted aniline ring, with its amino and methoxy groups, further influences the molecule's electronic and steric properties, which are critical for target binding and metabolic stability.

The sulfonamide group is a cornerstone in medicinal chemistry, famously originating with the antibacterial sulfa drugs.[3][4] However, non-antibacterial sulfonamides have also been developed for a wide array of therapeutic applications, including as anti-inflammatory, antiviral, and anticancer agents.[3][4] The methanesulfonamide group, in particular, has been incorporated into selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Given the structural similarities to known COX-2 inhibitors, we hypothesize that the primary mechanism of action for N-(4-amino-2-methoxyphenyl)methanesulfonamide is the selective inhibition of the COX-2 enzyme. This guide will lay out a systematic approach to test this hypothesis, from in silico modeling to in vitro and cell-based assays.

Hypothesized Primary Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and upregulated at sites of inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

In Silico Modeling: Predicting Binding Affinity

Before embarking on wet-lab experiments, molecular docking simulations can provide valuable insights into the potential interaction between N-(4-amino-2-methoxyphenyl)methanesulfonamide and the active sites of COX-1 and COX-2. The crystal structures of both enzymes are publicly available and can be used for these simulations.

Experimental Protocol: Molecular Docking

-

Preparation of the Ligand: The 3D structure of N-(4-amino-2-methoxyphenyl)methanesulfonamide is generated and energy-minimized using a suitable chemistry software package (e.g., ChemDraw, Avogadro).

-

Preparation of the Receptors: Obtain the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5IKR) from the Protein Data Bank. Prepare the proteins for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide) to dock the ligand into the active sites of both COX-1 and COX-2.

-

Analysis: Analyze the predicted binding poses and docking scores. A lower binding energy suggests a more favorable interaction. The key is to compare the binding energies for COX-1 and COX-2 to predict selectivity.

In Vitro Enzyme Inhibition Assays

The next step is to experimentally determine the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes. This will allow for the calculation of the IC₅₀ (half-maximal inhibitory concentration) for each isoform and the determination of the selectivity index (SI).

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Reagents: Purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., a colorimetric or fluorescent assay that measures prostaglandin production).

-

Assay Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the necessary co-factors.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using the detection kit's protocol.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 1: Hypothetical In Vitro COX Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| N-(4-amino-2-methoxyphenyl)methanesulfonamide | 50 | 0.5 | 100 |

| Celecoxib (Control) | 25 | 0.05 | 500 |

| Ibuprofen (Control) | 5 | 10 | 0.5 |

Cell-Based Assays for Anti-Inflammatory Activity

To confirm that the enzymatic inhibition translates to a cellular effect, the compound's ability to reduce prostaglandin production in a cellular model of inflammation can be assessed.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E₂ (PGE₂) Production Assay

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophage cells, in appropriate media.

-

Cell Treatment: Seed the cells in a multi-well plate and treat them with various concentrations of the test compound.

-

Induction of Inflammation: Stimulate the cells with LPS to induce the expression of COX-2 and the production of PGE₂.

-

Measurement of PGE₂: Collect the cell culture supernatant and measure the concentration of PGE₂ using an ELISA kit.

-

Data Analysis: Determine the dose-dependent effect of the compound on PGE₂ production.

Signaling Pathway Visualization

The proposed mechanism of action involves the inhibition of the COX-2 enzyme, which is a key component of the inflammatory signaling pathway.

Caption: Proposed inhibitory action on the COX-2 pathway.

Potential Alternative Mechanism: Antibacterial Activity

The presence of a sulfonamide-like structure warrants an investigation into potential antibacterial activity. Many sulfonamide drugs function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[4][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Assay Setup: In a 96-well plate, prepare serial dilutions of the test compound in bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.

-

Incubation: Incubate the plate under appropriate conditions for bacterial growth.

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Workflow Visualization

A logical workflow is crucial for the systematic evaluation of the compound's biological activity.

Caption: A systematic workflow for mechanism of action elucidation.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to characterizing the mechanism of action of N-(4-amino-2-methoxyphenyl)methanesulfonamide. Based on its chemical structure, we hypothesize that this compound acts as a selective COX-2 inhibitor. The proposed workflow, from in silico modeling to in vitro and cell-based assays, provides a clear and logical path to validate this hypothesis. Should the compound exhibit significant COX-2 inhibitory activity, further preclinical development, including pharmacokinetic and in vivo efficacy studies, would be warranted. The potential for antibacterial activity should also be explored as a secondary objective. This comprehensive investigation will elucidate the therapeutic potential of N-(4-amino-2-methoxyphenyl)methanesulfonamide and pave the way for its potential development as a novel therapeutic agent.

References

-

Fahmy, H., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]

-

MDPI. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Akhtar, M. J., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

Sources

- 1. CAS 3144-09-0: Methanesulfonamide | CymitQuimica [cymitquimica.com]

- 2. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

The Enduring Versatility of a Classic Scaffold: An In-depth Technical Guide to the Biological Activity of Sulfonamide Derivatives

For decades, the sulfonamide scaffold has been a cornerstone of medicinal chemistry. Initially celebrated for ushering in the era of antibacterial chemotherapy, its therapeutic relevance has since expanded dramatically. Today, sulfonamide derivatives are recognized for a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and diuretic effects, primarily through targeted enzyme inhibition. This guide offers an in-depth exploration of the multifaceted biological activities of sulfonamide derivatives, designed for researchers, scientists, and drug development professionals. It delves into the causal mechanisms behind their therapeutic actions, provides detailed experimental protocols for their evaluation, and presents key structure-activity relationship insights to inform future drug design.

The Foundational Antibacterial Activity: Competitive Inhibition of Folate Biosynthesis

The discovery of sulfonamides as the first effective systemic antimicrobial agents was a landmark achievement in medicine.[1] Their mechanism of action is a classic example of competitive antagonism, targeting a metabolic pathway essential for bacterial survival but absent in humans.[2]

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes a key step in the biosynthesis of folic acid, a vitamin vital for the synthesis of nucleic acids and certain amino acids.[2][4] By mimicking PABA, sulfonamides competitively inhibit DHPS, thereby halting the production of dihydrofolic acid and arresting bacterial growth.[2][5] This bacteriostatic effect is selective for bacteria as humans obtain folic acid from their diet.[6]

To enhance their efficacy, sulfonamides are often co-administered with trimethoprim, an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folate pathway. This sequential blockade results in a synergistic and often bactericidal effect.[7]

Figure 1: Mechanism of antibacterial action of sulfonamides.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of sulfonamide derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Sulfonamide Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1C | E. coli | 50 | [3] |

| Compound 1C | B. licheniformis | 100 | [3] |

| Compound 1b | S. aureus ATCC 25923 | 64-256 | [8] |

| Sulfonamide derivatives I & II | S. aureus clinical isolates | 32-512 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[7][9]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Sulfonamide derivative stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the test bacterium overnight in MHB.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Further dilute the standardized suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

-

Compound Dilution:

-

Perform a serial two-fold dilution of the sulfonamide stock solution in MHB across the wells of the 96-well plate.

-

Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).[9]

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final desired concentration.

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.[7]

-

-

Data Analysis:

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible bacterial growth.[9]

-

Figure 2: Workflow for the broth microdilution MIC assay.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

The versatility of the sulfonamide scaffold has led to the development of numerous derivatives with significant antitumor activity.[11][12] These compounds exert their effects through diverse mechanisms, including the inhibition of enzymes crucial for tumor growth and survival.[13][14]

Mechanisms of Action

-

Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[15][16] These enzymes are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. By inhibiting these CAs, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.[13]

-

Tyrosine Kinase Inhibition: Certain sulfonamides act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[13] For example, some derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[4]

-

Cell Cycle Arrest and Apoptosis Induction: Structurally novel sulfonamides have been shown to induce cell cycle arrest, typically in the G1 or G2/M phase, and trigger apoptosis in cancer cells.[4][11]

-

Other Mechanisms: Other reported anticancer mechanisms for sulfonamide derivatives include disruption of microtubule assembly, inhibition of matrix metalloproteinases (MMPs), and interference with histone deacetylases (HDACs).[12][13]

Quantitative Data: Half-maximal Inhibitory Concentration (IC₅₀)

The anticancer efficacy of sulfonamides is commonly expressed as the IC₅₀ value, which is the concentration required to inhibit the growth of cancer cells by 50%.

| Sulfonamide Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 | [17] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [17] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 ± 0.13 | [17] |

| Compound 6 | HCT-116 (Colon) | 3.53 | [17] |

| Compound 6 | HepG-2 (Liver) | 3.33 | [17] |

| Compound 6 | MCF-7 (Breast) | 4.31 | [17] |

| Compound 15 | PC-3 (Prostate) | 29.2 | [18] |

| Compound 15 | HL-60 (Leukemia) | 20.7 | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[19][20]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Sulfonamide derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the sulfonamide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

-

Carbonic Anhydrase Inhibition: A Key to Diverse Therapeutic Applications

The inhibition of carbonic anhydrases (CAs) is a hallmark of many sulfonamide derivatives and underpins their use in treating a range of conditions, from glaucoma and epilepsy to cancer.[22][23]

Mechanism of Action

Primary sulfonamides act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site.[16][24] The deprotonated sulfonamide nitrogen forms a strong bond with the Zn²⁺ ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[16] This direct binding blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[22]

Figure 3: Inhibition of carbonic anhydrase by sulfonamides.

Quantitative Data: Inhibition Constants (Kᵢ and IC₅₀)

The inhibitory potency of sulfonamides against CAs is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

| Sulfonamide Derivative | CA Isoform | Kᵢ or IC₅₀ | Reference |

| Compound 3a | hCA II | IC₅₀ = 2.02 µM | [11] |

| Compound 2b | hCA II | IC₅₀ = 3.96 µM | [11] |

| Compound 31 | hCA II | Kᵢ = 94 ± 7.6 µM | [13] |

| Positively charged thiadiazole sulfonamides | hCA II | Kᵢ = 0.20–5.96 nM | [15] |

| Acetazolamide-based derivatives | hCA II | IC₅₀ = 16.7 nM | [15] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a spectrophotometric assay that measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[14]

Materials:

-

Purified human carbonic anhydrase isoform (e.g., hCA II)

-

Tris-sulfate buffer (pH 7.6)

-

Sulfonamide derivative stock solution (in DMSO)

-

p-Nitrophenyl acetate (p-NPA) substrate solution

-

96-well microtiter plate

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing the Tris-sulfate buffer, the CA enzyme, and various concentrations of the sulfonamide inhibitor.[14]

-

Include a control without the inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the plate at 25°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[14]

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the p-NPA substrate to each well.[14]

-

-

Measurement:

-

Immediately measure the rate of formation of p-nitrophenol by monitoring the increase in absorbance at 348 nm over time.[14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the sulfonamide derivative relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Certain sulfonamide derivatives exhibit potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[25]

Mechanism of Action

Nonsteroidal anti-inflammatory drugs (NSAIDs) containing a sulfonamide moiety, such as celecoxib, selectively inhibit the COX-2 enzyme.[25] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[25] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these sulfonamides reduce inflammation with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[25]

Quantitative Data: COX-2 Inhibition and Selectivity

The anti-inflammatory potential of sulfonamides is assessed by their IC₅₀ values for COX-1 and COX-2, and their selectivity index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)).

| Sulfonamide Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Compound 6b | >13.16 | 0.04 | >329 | [26] |

| Compound 6j | >12.48 | 0.04 | >312 | [26] |

| Celecoxib | >14.7 | 0.05 | >294 | [26] |

| Cyclic imide 4 | >50 | 0.15 | >333.3 | [25] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to screen for inhibitors.[27]

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX probe

-

COX cofactor

-

Arachidonic acid (substrate)

-

Sulfonamide derivative stock solution (in DMSO)

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the COX cofactor and arachidonic acid according to the manufacturer's instructions.[27]

-

-

Reaction Setup:

-

Enzyme Addition:

-

Add the reconstituted human recombinant COX-2 enzyme to each well.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the diluted arachidonic acid solution to all wells simultaneously.[27]

-

-

Kinetic Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.[28]

-

Conclusion

The sulfonamide scaffold has proven to be a remarkably versatile and enduring platform in drug discovery. From its historical origins as a groundbreaking antibacterial agent to its current applications in oncology, inflammation, and beyond, the journey of sulfonamide derivatives highlights the power of medicinal chemistry to adapt and innovate. The diverse biological activities stem from the ability of this functional group to interact with and inhibit a wide range of enzymes critical to various disease pathologies. A thorough understanding of their mechanisms of action, coupled with robust and standardized experimental evaluation, is paramount for the continued development of novel and effective sulfonamide-based therapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical class.

References

- Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie, 76(9), 412-415.

- Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). Molecules, 28(14), 5489.

- comparing the antibacterial properties of different sulfonamide deriv

- Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. (n.d.).

- Cell Viability Assays. (2013). Assay Guidance Manual.

- Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (2013). Molecules, 18(9), 11095-11111.

- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2018). Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014).

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(16), 4945.

- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules, 26(16), 4945.

- Application Notes and Protocols for the Synthesis of Novel Carbonic Anhydrase Inhibitors Using 4-Aminobenzenesulfonamide Deriv

- Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives... (n.d.).

- Evaluating the Anticancer Potential of N-Substituted Sulfonamides: A Compar

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules, 27(19), 6523.

- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- MTT assay protocol. (n.d.). Abcam.

- MTT Cell Proliferation Assay. (n.d.).

- Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides. (2025). BenchChem.

- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Analytical Chemistry, 89(5), 3136-3140.

- Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. (2025).

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.

- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. (2025).

- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(2), 268-274.

- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (2018). Molecules, 23(11), 2899.

- Broth Dilution Method for MIC Determin

- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). Molecules, 26(23), 7195.

- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules, 27(18), 6088.

- Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 586-602.

- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. youtube.com [youtube.com]

- 10. microbeonline.com [microbeonline.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

- 21. clyte.tech [clyte.tech]

- 22. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. broadpharm.com [broadpharm.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. mdpi.com [mdpi.com]

"N-(4-amino-2-methoxyphenyl)methanesulfonamide structural analysis"

An In-Depth Technical Guide to the Structural Analysis of N-(4-amino-2-methoxyphenyl)methanesulfonamide and its Isomers

Authored by: A Senior Application Scientist

Preamble: Navigating Isomeric Complexity in Drug Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of a molecule is the bedrock upon which its entire lifecycle is built—from mechanistic studies and process development to regulatory approval. The methanesulfonamide functional group is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and enhance solubility and metabolic stability. This guide focuses on the structural analysis of N-(4-amino-2-methoxyphenyl)methanesulfonamide, a molecule of interest due to its potential as a building block in complex pharmaceutical agents.

A thorough review of publicly available scientific literature reveals a significant scarcity of specific analytical data for N-(4-amino-2-methoxyphenyl)methanesulfonamide. However, its close structural isomer, N-(4-amino-3-methoxyphenyl)methanesulfonamide , is a well-documented and crucial intermediate in the synthesis of the antineoplastic drug Amsacrine.[1] Given that the analytical principles and workflows are identical, this guide will leverage the 3-methoxy isomer as a primary case study. This approach allows us to provide a robust, technically detailed framework for the structural analysis of this class of compounds, grounded in real-world relevance and established chemical principles.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just what to do, but why each analytical step is chosen and how the data coalesces to form an unassailable structural proof.

Foundational Physicochemical & Synthetic Profile

Before delving into complex analytical techniques, a foundational understanding of the molecule's basic properties and synthetic origin is essential. This context informs analytical method development, from choosing appropriate solvents for spectroscopy to predicting potential impurities.

Core Properties of N-(4-amino-3-methoxyphenyl)methanesulfonamide

A summary of the key computed physicochemical properties provides a baseline for experimental design. These values are critical for tasks such as sample preparation, chromatographic method development, and preliminary safety assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₃S | [2] |

| Molecular Weight | 216.26 g/mol | [2] |

| Monoisotopic Mass | 216.05686342 Da | [2] |

| XLogP3-AA (LogP) | 0.2 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| IUPAC Name | N-(4-amino-3-methoxyphenyl)methanesulfonamide | [2] |

Synthesis Pathway: Contextualizing the Analyte

The most common route to N-(4-amino-3-methoxyphenyl)methanesulfonamide involves a multi-step synthesis starting from a commercially available substituted aniline. Understanding this pathway is crucial for an analytical scientist, as it allows for the prediction of potential process-related impurities that might need to be identified and quantified. A representative synthesis is outlined below.

This process involves two key transformations:

-

Sulfonylation: The amino group of 2-methoxy-4-nitroaniline is reacted with methanesulfonyl chloride. Pyridine is typically used as a base to neutralize the HCl byproduct.

-

Reduction: The nitro group is selectively reduced to an amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

An analytical chemist would immediately recognize that potential impurities could include unreacted starting material, over-reduced byproducts, or residual catalyst.

Spectroscopic Elucidation: A Multi-Technique Approach

No single technique can provide a complete structural picture. The synergy between Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the cornerstone of small molecule characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule. For N-(4-amino-3-methoxyphenyl)methanesulfonamide, both ¹H and ¹³C NMR would be essential.

Causality in NMR: The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like the sulfonamide) deshield nearby nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups (like amino and methoxy) cause an upfield shift. Coupling (splitting) patterns in ¹H NMR arise from the magnetic influence of neighboring, non-equivalent protons, providing direct evidence of atomic connectivity.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.10 | Singlet | 1H | SO₂H N | The sulfonamide proton is acidic and often appears as a broad singlet. Its downfield shift is due to the strong deshielding by the adjacent sulfonyl group. |

| ~6.75 | Doublet | 1H | Ar-H (C5) | This proton is ortho to the electron-donating amino group, resulting in an upfield shift. It is split by the proton at C6. |

| ~6.50 | Doublet of Doublets | 1H | Ar-H (C6) | This proton is ortho to the methoxy group and meta to the amino group. It is split by protons at C5 and C2. |

| ~6.30 | Doublet | 1H | Ar-H (C2) | This proton is ortho to the sulfonamide group and meta to the methoxy group. Its chemical shift is influenced by both groups. It is split by the proton at C6. |

| ~4.90 | Singlet | 2H | NH₂ | The amino protons are typically a broad singlet due to exchange. Their shift is moderately downfield due to the aromatic ring. |

| ~3.80 | Singlet | 3H | OCH₃ | The methoxy protons are in a shielded environment and appear as a sharp singlet as they have no adjacent protons to couple with. |

| ~2.90 | Singlet | 3H | SO₂CH₃ | The methyl protons of the methanesulfonamide group are deshielded by the sulfonyl group and appear as a singlet. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.0 | C -OCH₃ (C3) | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield. |

| ~139.0 | C -NH₂ (C4) | Aromatic carbon attached to the amino group. |

| ~128.0 | C -NSO₂ (C1) | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |

| ~115.0 | Ar-C H (C5) | Aromatic methine carbon. |

| ~112.0 | Ar-C H (C6) | Aromatic methine carbon. |

| ~105.0 | Ar-C H (C2) | Aromatic methine carbon, shifted upfield due to ortho/para donation from NH₂ and OCH₃. |

| ~55.5 | OC H₃ | The carbon of the methoxy group. |

| ~39.5 | SO₂C H₃ | The carbon of the methanesulfonamide methyl group. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation, valuable structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing premature fragmentation and clearly showing the molecular ion.

Self-Validating Protocol: High-resolution MS (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, one can calculate the elemental composition. If the calculated formula from the HRMS data matches the expected formula (C₈H₁₂N₂O₃S), it provides extremely strong evidence for the compound's identity.

Expected ESI-HRMS Data

| Ion | Adduct | Calculated m/z |

| [M+H]⁺ | C₈H₁₃N₂O₃S⁺ | 217.0645 |

| [M+Na]⁺ | C₈H₁₂N₂O₃SNa⁺ | 239.0464 |

| [M-H]⁻ | C₈H₁₁N₂O₃S⁻ | 215.0496 |

Fragmentation Pathway: In tandem MS (MS/MS), the molecular ion ([M+H]⁺) is fragmented. Key expected cleavages would be the loss of the methanesulfonyl group (-SO₂CH₃) or cleavage at the S-N bond, providing confirmation of the sulfonamide structure.

Sources

Spectroscopic Characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound N-(4-amino-2-methoxyphenyl)methanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and verification of this molecule. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide will focus on a predictive analysis based on established spectroscopic principles and data from structurally related molecules. This approach not only offers a robust framework for the analysis of the title compound but also serves as a practical reference for the characterization of similar substituted aromatic sulfonamides.

Molecular Structure and its Spectroscopic Implications

The structure of N-(4-amino-2-methoxyphenyl)methanesulfonamide, with its distinct functional groups—a primary amine, a methoxy group, and a methanesulfonamide moiety, all attached to a central benzene ring—gives rise to a unique and predictable spectroscopic fingerprint. The relative positions of these substituents (ortho, meta, and para) create a specific pattern of electron distribution and steric environment, which profoundly influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-(4-amino-2-methoxyphenyl)methanesulfonamide, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methoxy group, the amine protons, the sulfonamide proton, and the methyl group of the methanesulfonamide. The solvent of choice for analysis would typically be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), which will influence the chemical shifts of exchangeable protons (NH and NH₂).

Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-amino-2-methoxyphenyl)methanesulfonamide in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic H (H-6) | ~7.0 - 7.2 | d | ~8.0 | Ortho-coupled to H-5. |

| Aromatic H (H-5) | ~6.3 - 6.5 | dd | ~8.0, ~2.0 | Ortho-coupled to H-6 and meta-coupled to H-3. |

| Aromatic H (H-3) | ~6.2 - 6.4 | d | ~2.0 | Meta-coupled to H-5. |

| Methoxy (-OCH₃) | ~3.8 | s | - | Singlet due to the absence of adjacent protons. |

| Amino (-NH₂) | ~5.0 - 5.5 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| Sulfonamide (-SO₂NH-) | ~9.0 - 9.5 | br s | - | Broad singlet, exchangeable proton. |

| Methanesulfonamide (-SO₂CH₃) | ~2.9 - 3.1 | s | - | Singlet due to the absence of adjacent protons. |

Causality Behind Predictions: The electron-donating effects of the amino and methoxy groups are expected to shield the aromatic protons, shifting them to a higher field (lower ppm) compared to unsubstituted benzene (7.34 ppm). The ortho and para relationships of these groups to the aromatic protons dictate the specific shielding effects and coupling patterns. The chemical shifts for the methoxy and methanesulfonamide methyl protons are based on typical values for these functional groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-amino-2-methoxyphenyl)methanesulfonamide

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (C-NH₂) | ~150 - 155 | Attached to the strongly electron-donating amino group. |

| C-2 (C-OCH₃) | ~145 - 150 | Attached to the electron-donating methoxy group. |

| C-1 (C-NHSO₂) | ~130 - 135 | Attached to the electron-withdrawing sulfonamide group. |

| C-6 | ~115 - 120 | Influenced by the ortho-amino and meta-methoxy groups. |

| C-5 | ~105 - 110 | Shielded by the para-amino and ortho-methoxy groups. |

| C-3 | ~100 - 105 | Shielded by the ortho-amino and para-methoxy groups. |

| Methoxy (-OCH₃) | ~55 - 60 | Typical range for a methoxy carbon. |

| Methanesulfonamide (-SO₂CH₃) | ~40 - 45 | Typical range for a methyl group attached to a sulfonyl group. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for N-(4-amino-2-methoxyphenyl)methanesulfonamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amino) | 3400 - 3200 | Medium | Asymmetric and symmetric stretching |

| N-H (Sulfonamide) | ~3300 | Medium | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong | Asymmetric and symmetric stretching |

| C-N (Aromatic) | 1340 - 1250 | Medium | Stretching |

| C-O (Aromatic Ether) | 1275 - 1200 | Strong | Asymmetric stretching |

Self-Validating System: The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions would be a strong confirmation of the sulfonamide group.[1] Concurrently, the appearance of bands in the 3400-3200 cm⁻¹ range would indicate the presence of the N-H bonds of the primary amine and the sulfonamide.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For N-(4-amino-2-methoxyphenyl)methanesulfonamide (C₈H₁₂N₂O₃S), the expected molecular weight is approximately 216.26 g/mol .

Predicted Fragmentation Pattern:

Upon electron ionization (EI), the molecular ion peak [M]⁺ at m/z 216 would be expected. Key fragmentation pathways would likely involve:

-

Loss of the methanesulfonyl group (-SO₂CH₃): This would lead to a fragment ion at m/z 137.

-

Cleavage of the N-S bond: This could result in fragments corresponding to the methanesulfonamide moiety (m/z 79) and the substituted aniline (m/z 137).

-

Loss of a methyl radical (-CH₃) from the methoxy group: This would produce a fragment at m/z 201.

Caption: Predicted major fragmentation pathways for N-(4-amino-2-methoxyphenyl)methanesulfonamide in EI-MS.

Experimental Protocols

To acquire high-quality spectroscopic data for N-(4-amino-2-methoxyphenyl)methanesulfonamide, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization or Electron Ionization - EI for fragmentation).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the calculated exact mass of the compound and its predicted fragments.

Conclusion

The spectroscopic characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a predictive framework for the interpretation of the spectral data, grounded in the fundamental principles of these analytical techniques and supported by data from analogous structures. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. For any novel compound, a comprehensive analysis using multiple spectroscopic techniques is paramount for unambiguous structure confirmation and purity assessment, which are critical steps in the drug discovery and development pipeline.

References

Sources

A Technical Guide to the Therapeutic Targeting Landscape of Methanesulfonamide Compounds

Abstract